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Compound of Interest

Compound Name: Bromine trifluoride

Cat. No.: B1216658

This technical guide provides a comprehensive overview of the essential thermochemical data
for Bromine trifluoride (BrF3). The information is tailored for researchers, scientists, and
professionals in drug development who require precise thermodynamic values for modeling,
reaction analysis, and safety assessments. This document summarizes key quantitative data in
structured tables, outlines the experimental methodologies used for their determination, and
presents a logical workflow for acquiring these properties.

Thermochemical Data of Bromine Trifluoride

Bromine trifluoride (BrF3) is a highly reactive interhalogen compound used as a powerful
fluorinating agent and an ionizing inorganic solvent, particularly in the processing of nuclear
fuel.[1] Its thermochemical properties are critical for understanding its reactivity and for the safe
handling and design of chemical processes. The data presented below are compiled from
various sources, including the NIST Chemistry Webbook and other peer-reviewed literature.

Table 1: Standard Molar Thermochemical Properties of BrF3 (Gas Phase)
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Property Symbol Value Units Reference
Standard
Enthalpy of

_ AfH° -255.60 * 3.00 kJ-mol-1 [2]
Formation
(298.15 K)

Standard Molar

Entropy (298.15 S° 292.5 J-K~1.mol—* [3]
K)
Heat Capacity

Cp 67.35 J-K-1mol-1 [2]
(298.15 K)

Integrated Heat
Capacity (0K to H° - H% 14.71 kJ-mol—1 [2]
298.15 K)

Table 2: Molar Thermochemical Properties of BrF3 (Liquid Phase)

Property Symbol Value Units Reference
Standard
Enthalpy of

_ AfHe -300.8 kJ-mol-1 [3]
Formation
(298.15 K)

Standard Molar
Gibbs Energy of

) AfG® -242.9 kJ-mol—1 [4]
Formation

(298.15 K)

Standard Molar
Entropy (298.15 Se 178.2 J-K~1.mol—1 [3]
K)

Molar Heat
Capacity (298.15 Cp 124.6 J-K~1.mol—t [31[4]
K)
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Table 3: Phase Change and Other Thermodynamic Data for BrF3

Property Symbol Value Units Reference
Enthalpy of
T AvapH 42.68 kJ-mol—1 [4]
Vaporization
Enthalpy of
) AfusH 12.03 kJ-mol—1 [4]
Fusion
- _ _ 125.72 °C
Boiling Point Thoil °C (K) [1]
(398.87 K)
_ _ 8.77 °C (281.92
Melting Point Tfus K °C (K) [1]
Dipole Moment V] 1.19 D [1][4]

Experimental Protocols and Methodologies

The determination of the thermochemical properties listed above involves a combination of
experimental techniques and theoretical calculations. While specific, detailed protocols from
the original publications require direct access to those sources, the general methodologies are
well-established.

2.1 Calorimetry (Enthalpy of Formation and Phase Changes)

e Principle: Calorimetry directly measures the heat transfer during a chemical reaction or
physical process. For determining the enthalpy of formation (AfH®), reaction calorimetry is
employed. The reaction of bromine and fluorine to form BrF3 (Brz(l) + 3F2(g) — 2BrFs(l))
would be conducted in a reaction calorimeter. The heat evolved or absorbed is measured,
allowing for the calculation of the enthalpy change.

o Methodology:

o A precisely known amount of the reactant (e.qg., liquid bromine) is placed in a reaction
vessel within the calorimeter.
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o The second reactant (e.g., fluorine gas) is introduced in a controlled manner to initiate the
reaction.

o The temperature change of the calorimeter system is meticulously recorded.

o By knowing the heat capacity of the calorimeter (determined through calibration, often with
electrical heating), the heat of the reaction is calculated.

o The standard enthalpy of formation is then derived from this data, applying corrections for
temperature, pressure, and the states of the reactants and products.

o Enthalpy of Vaporization/Fusion: The enthalpies of phase changes (AvapH and AfusH) are
measured using techniques like Differential Scanning Calorimetry (DSC). A sample is heated
at a constant rate, and the energy required to maintain this rate during the phase transition is
measured, yielding the enthalpy value.[5]

2.2 Spectroscopic Measurements and Statistical Mechanics (Entropy and Heat Capacity)

e Principle: Standard molar entropy (S°) and heat capacity (Cp) for the gaseous state can be
calculated with high accuracy using statistical mechanics if the molecular structure and
vibrational frequencies are known. These molecular parameters are determined
experimentally using spectroscopic techniques.

e Methodology:

o Spectroscopy: Infrared (IR) and Raman spectroscopy are used to determine the
fundamental vibrational frequencies of the BrF3 molecule.[2] Microwave spectroscopy
provides data on the rotational constants.[2]

o Statistical Mechanics Calculation: The total entropy is calculated as the sum of
translational, rotational, vibrational, and electronic contributions.

» Translational Entropy: Calculated using the Sackur-Tetrode equation, which requires
only the molecular mass and temperature.

» Rotational Entropy: Calculated from the molecule's moments of inertia, which are
derived from the rotational constants.
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» Vibrational Entropy: Calculated by treating each vibrational mode as a quantum
harmonic oscillator, using the frequencies obtained from IR/Raman spectra.

o Heat Capacity: The heat capacity (Cp) is similarly calculated by summing the contributions
from translational, rotational, and vibrational motions.

2.3 Shomate Equation (Heat Capacity as a Function of Temperature)

The NIST Chemistry Webbook provides coefficients for the Shomate equation, which is an
empirical polynomial used to express the heat capacity of a substance as a function of
temperature.[6][7] This allows for the calculation of thermochemical properties over a range of
temperatures.

e Equation Form: Cp° = A + Bt + Ct?2 + D*t® + E/t? (where t = temperature in Kelvin / 1000)

o The coefficients (A, B, C, D, E) are derived by fitting this equation to experimental heat
capacity data.[6]

Visualization of Thermochemical Data Workflow

The following diagram illustrates the logical workflow for the experimental and theoretical
determination of the core thermochemical properties of a molecule like Bromine trifluoride.
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Caption: Logical workflow for obtaining thermochemical data for BrF3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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